molecular formula C4H2F3NO B8132296 4-Amino-1,1,1-trifluoro-3-butyn-2-one

4-Amino-1,1,1-trifluoro-3-butyn-2-one

Cat. No.: B8132296
M. Wt: 137.06 g/mol
InChI Key: ZOUHBPBMPWQZRJ-UHFFFAOYSA-N
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Description

4-Amino-1,1,1-trifluoro-3-butyn-2-one is a chemical compound with the molecular formula C4H2F3NO It is known for its unique structure, which includes an amino group, a trifluoromethyl group, and a butynone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1,1,1-trifluoro-3-butyn-2-one typically involves the reaction of trifluoroacetone with propargylamine under basic conditions. The reaction proceeds through nucleophilic addition followed by dehydration to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and advanced purification techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1,1,1-trifluoro-3-butyn-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .

Scientific Research Applications

4-Amino-1,1,1-trifluoro-3-butyn-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Amino-1,1,1-trifluoro-3-butyn-2-one exerts its effects involves its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The amino group can form hydrogen bonds and interact with biological molecules, making it useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1,1,1-trifluoro-3-butyn-2-one is unique due to its combination of an amino group and a trifluoromethyl group attached to a butynone moiety. This unique structure imparts distinct reactivity and stability, making it valuable in various chemical and biological applications .

Properties

IUPAC Name

4-amino-1,1,1-trifluorobut-3-yn-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F3NO/c5-4(6,7)3(9)1-2-8/h8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUHBPBMPWQZRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#CN)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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